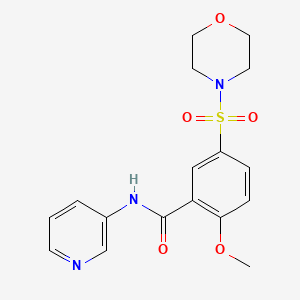
1-(3-Methoxy-4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(3-Methoxy-4-nitrophenyl)piperazine is a chemical compound with the empirical formula C11H15N3O3 . It has a molecular weight of 237.26 . The compound is solid in form .
Synthesis Analysis
The synthesis of this compound can be achieved from 5-(4-BOC-piperazino)-2-nitroanisole . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The SMILES string of this compound is COC(C=C(N1CCNCC1)C=C2)=C2N+=O . The InChI key is HPFKHBWFRKOXLW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point is reported to be between 140-142°C .Wissenschaftliche Forschungsanwendungen
Computational Assessment and Vibrational Studies
A study conducted a computational assessment of the biochemical properties and vibrational assignments of a synthesized compound related to 1-(3-Methoxy-4-nitrophenyl)piperazine. This compound, MNPE, exhibits a range of pharmacological activities and was characterized through infrared and Raman spectroscopy. The study also explored its potential as an agonist in the human GABA A receptor and evaluated its reactivity properties (Onawole et al., 2017).
Reaction Kinetics with Alicyclic Amines
Another research focused on the kinetics of reactions involving compounds like this compound with secondary alicyclic amines. This study provided insights into the reaction mechanisms and potential applications in various biochemical processes (Castro et al., 2001).
Application in HIV-1 Reverse Transcriptase Inhibition
Research has been conducted on analogues of this compound for their potential in inhibiting HIV-1 reverse transcriptase, an important target in HIV treatment. This highlights its potential application in the development of new therapeutic agents (Romero et al., 1994).
Development as a Dopamine Uptake Inhibitor
Studies have also been conducted on compounds structurally related to this compound for their role as dopamine uptake inhibitors. This research is crucial in understanding and developing treatments for conditions related to dopamine neurotransmission (Ironside et al., 2002).
Investigation of Biological Activities
The biological activities of compounds derived from this compound have been investigated, particularly focusing on their antimicrobial and antiurease activities. This suggests potential applications in developing new antimicrobial agents (Menteşe et al., 2013).
Synthesis and Evaluation as Ligands for Receptors
Research has been done on synthesizing new compounds with structures similar to this compound and evaluating their potential as ligands for various receptors. This could be significant in the development of new drugs targeting specific receptors (Gul et al., 2019).
Anticonvulsant Potential
Studies have been conducted to explore the anticonvulsant properties of new derivatives of this compound, highlighting its potential application in treating seizure disorders (Aytemir et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-8-9(2-3-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKHBWFRKOXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
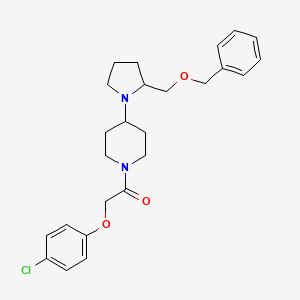
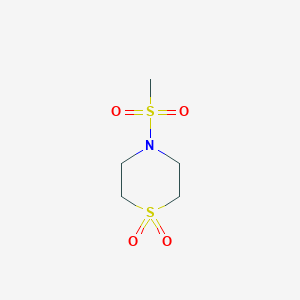
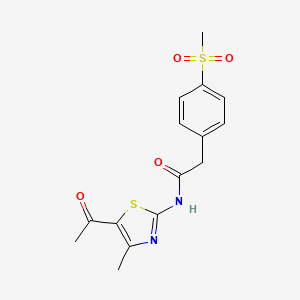

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2616283.png)
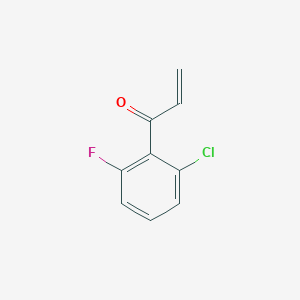
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2616287.png)
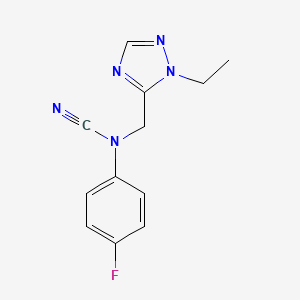

![[(3-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate](/img/structure/B2616291.png)
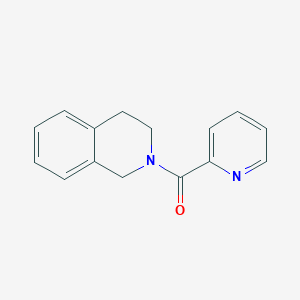
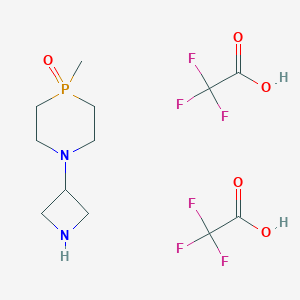
![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2616297.png)
